1-Bromo-3,3,3-trifluoroprop-1-ene
Overview
Description
1-Bromo-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H2BrF3. It is a colorless liquid with a boiling point of approximately 39-40°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily targeted towards the synthesis of various fluorinated organic compounds .
Mode of Action
BTP interacts with its targets through several reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These interactions result in the construction of various fluorinated organic compounds .
Biochemical Pathways
The biochemical pathways affected by BTP are those involved in the synthesis of fluorinated organic compounds . The downstream effects of these pathways include the production of a variety of fluorinated organic compounds, which have wide applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Result of Action
The molecular and cellular effects of BTP’s action are the creation of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTP. For example, the reactions involving BTP should be conducted in a well-ventilated area to avoid direct contact and ensure safety . Furthermore, the use of appropriate personal protective equipment, such as gloves, goggles, and face shields, is recommended .
Preparation Methods
1-Bromo-3,3,3-trifluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide under controlled conditions . Another method includes the use of bromine and 3,3,3-trifluoropropene in the presence of a catalyst . Industrial production often employs similar methods but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles, forming products such as 3,3,3-trifluoropropyl derivatives.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of functionalized products.
Coupling Reactions: It can undergo cross-coupling reactions to form more complex fluorinated compounds.
Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,3,3-trifluoroprop-1-ene is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1-Bromo-3,3,3-trifluoroprop-1-ene can be compared with other similar compounds such as:
2-Bromo-3,3,3-trifluoropropene: Similar in structure but differs in the position of the bromine atom.
3,3,3-Trifluoropropene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075248 | |
Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-33-3, 149597-47-7 | |
Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.